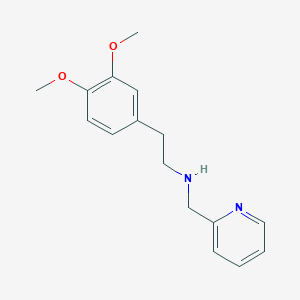
N-苯乙基-苯-1,4-二胺
描述
N-Phenethyl-benzene-1,4-diamine, also known as PBD, is an organic compound that is widely used in pharmaceutical, cosmetic, and agricultural industries. PBD is a colorless, volatile liquid and is used as a catalyst in the synthesis of a variety of compounds. PBD is also used in the production of polymers, surfactants, and other materials. PBD is a versatile compound and has numerous applications in the scientific research field.
科学研究应用
钢中的缓蚀
- N-苯乙基-苯-1,4-二胺衍生物已被研究其缓蚀性能。这些化合物在酸性环境中保护低碳钢很有效,通常用于工业应用,如钢酸洗和油井酸化。这些缓蚀剂的效率通过各种技术得到证明,例如失重测量、电化学阻抗谱以及使用 SEM 和 AFM 的表面形态研究 (Singh & Quraishi, 2016).
化学动力学和反应性研究
- 已经对苯-1,4-二胺衍生物的反应性进行了研究,包括 N-苯乙基-苯-1,4-二胺,以了解它们的氧化行为以及与其他化合物的相互作用。这些研究提供了对这些化合物在各种工业和研究环境中的化学性质和潜在应用的见解 (Bailey 等,2017).
聚合物科学和材料工程
- N-苯乙基-苯-1,4-二胺衍生物用于合成各种聚酰亚胺和聚酰胺。这些材料以其溶解性、热稳定性和机械性能而著称,使其适用于材料科学和工程领域的广泛应用。这些聚合物的性质,例如玻璃化转变温度和在不同溶剂中的溶解性,已得到广泛研究 (Liaw 等,2001).
电化学合成及应用
- N-苯乙基-苯-1,4-二胺衍生物参与电化学合成过程。这些化合物已被用于开发在温和且环保的条件下合成衍生物的新方法。此类方法对于在包括药物和材料科学在内的各个领域具有潜在应用的新型化合物是宝贵的 (Sharafi-kolkeshvandi 等,2016).
光电和传感器应用
- 对 N-苯乙基-苯-1,4-二胺衍生物的研究表明它们在光电应用中的潜力。例如,它们已被研究其聚集诱导发射特性,表明在开发用于荧光传感和其他光电器件的高级材料中的应用 (Wu 等,2015).
作用机制
安全和危害
生化分析
Biochemical Properties
N-Phenethyl-benzene-1,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with antioxidant enzymes, forming stable structures during dehydrogenation processes . These interactions are crucial for its effectiveness as an antioxidant, as the compound can form biradicals that contribute to its antioxidant properties .
Cellular Effects
N-Phenethyl-benzene-1,4-diamine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the UV/Visible spectrum of cells, indicating its role in cellular responses to light . Additionally, its interaction with antioxidant enzymes suggests that it may play a role in protecting cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of N-Phenethyl-benzene-1,4-diamine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the compound’s interaction with antioxidant enzymes results in the formation of stable structures that enhance its antioxidant properties . This mechanism is crucial for its role in protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenethyl-benzene-1,4-diamine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term effects on cellular function have also been observed, indicating that prolonged exposure to the compound can lead to changes in cellular processes .
Dosage Effects in Animal Models
The effects of N-Phenethyl-benzene-1,4-diamine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity . At higher doses, toxic or adverse effects may occur. It is important to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
N-Phenethyl-benzene-1,4-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for determining the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of N-Phenethyl-benzene-1,4-diamine within cells and tissues are important for its activity. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can affect its localization and accumulation, influencing its overall effectiveness.
Subcellular Localization
N-Phenethyl-benzene-1,4-diamine’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
4-N-(2-phenylethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDUTMLEOLCPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368040 | |
| Record name | N-Phenethyl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39563-55-8 | |
| Record name | N-Phenethyl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


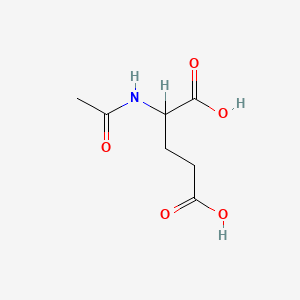
![Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-](/img/structure/B1270970.png)

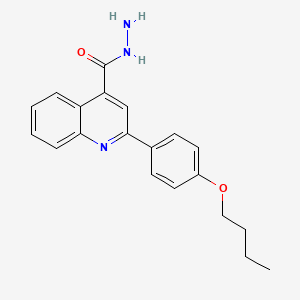

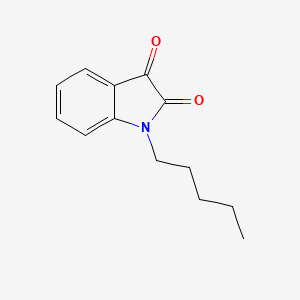

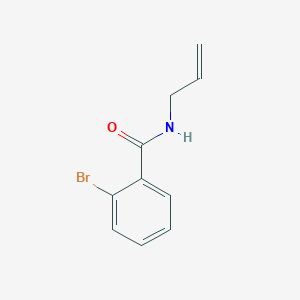
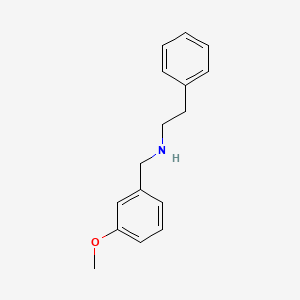
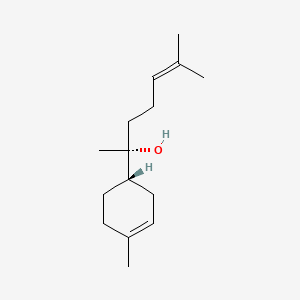
amine](/img/structure/B1270993.png)
